Mutilin 14-Acetate

Description

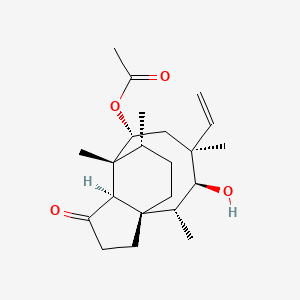

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-7-20(5)12-17(26-15(4)23)21(6)13(2)8-10-22(14(3)19(20)25)11-9-16(24)18(21)22/h7,13-14,17-19,25H,1,8-12H2,2-6H3/t13-,14+,17-,18+,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBKXMIPSJEXGM-MBHDSSBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways of Mutilin 14 Acetate

Elucidation of the Pleuromutilin (B8085454) Biosynthetic Gene Cluster

The production of pleuromutilin and its precursors, including mutilin (B591076) 14-acetate, is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC). rsc.org The identification of this BGC in C. passeckerianus was a pivotal step in understanding the biosynthesis of these valuable compounds. researchgate.netnih.gov Heterologous expression of these genes in a host organism like Aspergillus oryzae has allowed for the functional characterization of the individual enzymes and the reconstruction of the biosynthetic pathway. rsc.orgnih.govresearchgate.net

Identification of Key Enzyme-Coding Genes

The pleuromutilin BGC comprises seven essential enzyme-coding genes that collaboratively synthesize pleuromutilin from primary metabolites. rsc.orgresearchgate.net These genes encode the enzymatic machinery required for the construction of the tricyclic diterpene core, its subsequent oxidation, and final acylation. The key genes and their respective enzymes play specific and indispensable roles in the biosynthetic cascade. researchgate.netwikipedia.org

| Gene Name | Enzyme Name | Function in Pleuromutilin Biosynthesis |

| Pl-ggs | Geranylgeranyl diphosphate (B83284) synthase | Synthesizes the C20 precursor, geranylgeranyl diphosphate (GGPP). rsc.orgmdpi.com |

| Pl-cyc | Bifunctional diterpene synthase | Catalyzes the cyclization of GGPP to form the initial tricyclic core. rsc.orgresearchgate.netwikipedia.org |

| Pl-p450-1 | Cytochrome P450 monooxygenase | Hydroxylates the C-11 position of the mutilin core. nih.govwikipedia.org |

| Pl-p450-2 | Cytochrome P450 monooxygenase | Hydroxylates the C-3 position of the mutilin core. nih.govwikipedia.org |

| Pl-p450-3 | Cytochrome P450 monooxygenase | Hydroxylates the acetyl side chain in the final step to form pleuromutilin. nih.govwikipedia.org |

| Pl-sdr | Short-chain dehydrogenase/reductase | Oxidizes the 3-hydroxyl group to a ketone. nih.govwikipedia.org |

| Pl-atf | Acetyltransferase | Catalyzes the acetylation of the 14-hydroxyl group to form mutilin 14-acetate. wikipedia.orguniprot.org |

Precursor Compounds and Initial Cyclization Events

The journey from a linear isoprenoid precursor to a complex tricyclic structure is a hallmark of terpene biosynthesis. In the case of this compound, this process begins with a universal diterpene precursor and is followed by a remarkable cyclization cascade catalyzed by a single, bifunctional enzyme.

Geranylgeranyl Diphosphate (GGPP) as the Primary Precursor

The biosynthesis of this compound and pleuromutilin commences with geranylgeranyl diphosphate (GGPP), a 20-carbon isoprenoid compound. rsc.orgwikipedia.org GGPP itself is synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the mevalonate (B85504) pathway. wikipedia.orgviper.ac.in The enzyme geranylgeranyl diphosphate synthase, encoded by the Pl-ggs gene, is responsible for producing the necessary GGPP for the pathway. rsc.orgmdpi.comnih.gov

Role of Bifunctional Diterpene Synthase (Pl-cyc) in Tricyclic Core Formation

The conversion of the linear GGPP into the characteristic tricyclic skeleton of the mutilin core is a critical and complex step. This reaction is catalyzed by the bifunctional diterpene synthase Pl-cyc. rsc.orgwikipedia.org This enzyme possesses two distinct domains: a class II terpene synthase domain that initiates a protonation-dependent cyclization of GGPP, and a class I terpene synthase domain that facilitates an ionization-dependent dephosphorylation and subsequent cyclization events. nih.govresearchgate.net The product of this intricate cyclization cascade is the initial tricyclic intermediate, 3-deoxo-11-dehydroxymutilin, also referred to as premutilin. researchgate.netuniprot.org

Oxidative Transformations and Stereochemical Determinants

Following the formation of the fundamental tricyclic core, a series of oxidative modifications are required to introduce key functional groups. These reactions are primarily catalyzed by a family of enzymes known as cytochrome P450 monooxygenases, which are renowned for their ability to perform regio- and stereoselective hydroxylations. wikipedia.orgnih.gov

Hydroxylation Steps Catalyzed by Cytochrome P450 Enzymes

Two specific cytochrome P450 enzymes, Pl-p450-1 and Pl-p450-2, are responsible for the sequential hydroxylation of the premutilin skeleton. rsc.orgwikipedia.org These enzymes introduce hydroxyl groups at specific carbon atoms, which is crucial for the subsequent formation of this compound.

The hydroxylation process proceeds as follows:

Pl-p450-1 catalyzes the stereospecific hydroxylation at the C-11 position of the premutilin core. nih.govwikipedia.org

Pl-p450-2 is responsible for the hydroxylation at the C-3 position. nih.govwikipedia.org

These hydroxylation events can occur in a stepwise manner, leading to the formation of di- and tri-hydroxylated intermediates. rsc.org The precise stereochemistry of these hydroxylations is a critical determinant for the biological activity of the final pleuromutilin antibiotics.

Oxidation of the C-3 Hydroxyl Group to a Ketone by Short-Chain Dehydrogenase/Reductase (Pl-sdr)

The biosynthesis of this compound involves a critical oxidation step at the C-3 position of the mutilin core. This reaction is catalyzed by a short-chain dehydrogenase/reductase (SDR) enzyme, designated as Pl-sdr. In the pleuromutilin biosynthetic gene cluster from Clitopilus passeckerianus, this enzyme is encoded by the gene ple6. The function of Pl-sdr was confirmed through heterologous expression studies in Aspergillus oryzae. When the biosynthetic pathway was reconstituted up to the formation of 3-deoxymutilin, the subsequent introduction of the cytochrome P450 monooxygenase Pl-cyp1 and Pl-sdr led to the production of 3-keto-mutilin. This demonstrates that Pl-sdr is responsible for the conversion of the C-3 hydroxyl group, which is introduced by Pl-cyp1, into a ketone. This oxidation step is a key modification of the mutilin scaffold, preparing it for the subsequent and final acetylation step.

Terminal Acetylation and Formation of this compound

The terminal step in the formation of this compound is a highly specific acetylation reaction. This crucial modification is responsible for the compound's bioactivity and is a hallmark of the pleuromutilin class of antibiotics.

Acetyltransferase (Pl-atf) Mediated Acetyl Group Transfer to C-14

The final step in the biosynthesis of pleuromutilin is the acetylation of the C-14 hydroxyl group of mutilin. This reaction is catalyzed by an acetyltransferase, Pl-atf, which is encoded by the ple7 gene in the Clitopilus passeckerianus biosynthetic cluster. The enzyme transfers an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the primary hydroxyl group at the C-14 position of the mutilin core structure. The involvement of Pl-atf was definitively established through experiments where its gene was added to a heterologous system already producing mutilin. This resulted in the successful conversion of mutilin to pleuromutilin (this compound). This specific enzymatic action underscores the tailored nature of the biosynthetic machinery to produce the final active compound.

Positional Specificity of Acetylation and its Precedents in Pathway Progression

The acetylation process catalyzed by Pl-atf exhibits remarkable positional specificity for the C-14 hydroxyl group of the mutilin scaffold. In the sequence of biosynthetic events, this acetylation is the terminal step, occurring after the core cyclization and a series of oxidative modifications. The enzyme specifically recognizes the C-14 hydroxyl and does not acetylate other hydroxyl groups present on the molecule, such as the one at C-11. This specificity ensures the correct assembly of the final pleuromutilin molecule. The strict order of the pathway, where oxidation precedes acetylation, is crucial for the efficient production of the target compound.

Divergent and Shunt Pathways in Heterologous Expression Systems

The expression of the pleuromutilin biosynthetic pathway in heterologous hosts, such as the fungus Aspergillus oryzae, has not only enabled the elucidation of the primary pathway but has also revealed its potential for generating novel compounds through divergent and shunt pathways.

Identification of Novel Pleuromutilin Congeners

The heterologous expression of subsets of the pleuromutilin gene cluster has led to the identification and characterization of several new pleuromutilin analogues. These novel congeners arise from the promiscuity of the biosynthetic enzymes or the accumulation of intermediates that are then modified by the host's native enzymes. For example, when expressing a minimal set of genes required for mutilin production, new compounds were isolated that were not previously reported from the native producer. This highlights the potential of synthetic biology approaches to diversify the range of pleuromutilin-related molecules.

Synthetic Biology Approaches for Biosynthetic Pathway Reconstruction

Synthetic biology provides powerful tools for elucidating and engineering complex biosynthetic pathways, such as the one responsible for producing this compound. By reconstructing these pathways in well-characterized host organisms, researchers can overcome limitations associated with the native producer, including slow growth and genetic intractability. cabidigitallibrary.orgresearchgate.net This approach not only facilitates a deeper understanding of individual enzymatic steps but also opens avenues for enhancing the production of desired compounds and generating novel derivatives. bristol.ac.ukresearchgate.net

Heterologous Gene Expression in Model Organisms (e.g., Aspergillus oryzae)

The filamentous fungus Aspergillus oryzae has emerged as a robust and versatile host for the heterologous expression of fungal biosynthetic gene clusters. mdpi.com Its history of industrial use, such as in the production of soy sauce, combined with a well-established genetic toolkit, makes it an ideal platform for reconstructing complex pathways like that of pleuromutilin. bristol.ac.uknih.gov

Researchers have successfully rebuilt the entire pleuromutilin biosynthetic pathway, which originates from the mushroom Clitopilus passeckerianus, within A. oryzae. bristol.ac.uk This involved expressing the seven identified genes from the pleuromutilin cluster: Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-sdr, Pl-atf, and Pl-p450-3. nih.govbiorxiv.org To circumvent issues with intron splicing that can occur when using genomic DNA from basidiomycetes, complementary DNA (cDNA) of these genes was utilized for constructing the expression cassettes. nih.gov

The systematic, stepwise expression of these genes in A. oryzae has been instrumental in dissecting the function of each enzyme and isolating pathway intermediates. nih.gov For instance, co-expression of Pl-ggs (geranylgeranyl diphosphate synthase) and Pl-cyc (diterpene cyclase) resulted in the production of the initial tricyclic intermediate. nih.gov Subsequent addition of the P450 monooxygenase genes (Pl-p450-1 and Pl-p450-2), the dehydrogenase (Pl-sdr), and the acetyltransferase (Pl-atf) led to the sequential synthesis of hydroxylated and oxidized intermediates, culminating in the production of this compound. nih.gov

Specifically, the creation of an A. oryzae strain (GCP1P2SA) that expressed all the cluster genes except the final P450 oxidase (Pl-p450-3) led to the successful isolation of this compound (referred to as 14-acetate 6 in the study). nih.govresearchgate.net This confirmed the role of the acetyltransferase, Pl-atf, in catalyzing the acetylation of the 14-hydroxyl group of mutilin. nih.govbiorxiv.org This modular approach not only validated the predicted functions of the biosynthetic genes but also established A. oryzae as a reliable platform for producing specific pleuromutilin-related compounds. bristol.ac.uknih.gov

**Table 1: Heterologous Expression of Mutilin Biosynthesis Genes in *Aspergillus oryzae***

| Strain | Expressed Genes from C. passeckerianus | Key Intermediate/Product | Reference |

|---|---|---|---|

| GC | Pl-ggs, Pl-cyc | Tricyclic alcohol intermediate (2) | nih.gov |

| GCP1P2 | Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2 | Triol intermediate (4) | nih.gov |

| GCP1P2S | Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-sdr | Mutilin (5) | nih.gov |

| GCP1P2SA | Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-sdr, Pl-atf | This compound (6) | nih.govresearchgate.net |

| AP3 | Expressed Pl-p450-3 for bioconversion | Used for feeding studies | biorxiv.org |

Strategies for Enhancing Production Yields of this compound and Related Intermediates

A primary motivation for using synthetic biology is to enhance the production titers of valuable compounds like this compound, moving beyond the often-low yields obtained from native organisms. frontiersin.org Several strategies have been employed in engineered A. oryzae to boost the output of the pleuromutilin pathway.

One significant advantage of using A. oryzae is the dramatic increase in production levels compared to the native C. passeckerianus. Reports indicate that heterologous expression can increase pleuromutilin production by over 1,000%, with one engineered A. oryzae strain reaching a maximum production of 84.24 mg/L. researchgate.net This improvement is attributed not only to the genetic modifications but also to the faster growth and more amenable fermentation characteristics of A. oryzae. researchgate.net

Further metabolic engineering of the host itself has proven effective. A recent study focused on modifying multiple metabolic pathways in A. oryzae to create a more efficient host for terpene production. nih.gov By targeting pathways such as the mevalonate (MVA) pathway, which supplies the precursor geranylgeranyl pyrophosphate (GGPP), researchers aimed to channel more metabolic flux towards pleuromutilin synthesis. nih.govviper.ac.in Overexpression of HMG-CoA reductase (HMGR), a rate-limiting enzyme in the MVA pathway, was one key modification. nih.gov Additionally, shutting off competing pathways, like ethanol (B145695) fermentation, was explored to prevent the diversion of carbon away from the desired product. nih.gov This multi-faceted approach, involving 13 metabolic modifications, resulted in an 8.5-fold increase in pleuromutilin production compared to the unmodified heterologous host. nih.gov

Furthermore, the generation of a platform of Aspergillus strains, each containing different combinations of the biosynthetic genes, allows for the targeted production and accumulation of specific intermediates. bristol.ac.ukresearchgate.net For example, the GCP1P2SA strain was specifically designed to accumulate this compound by including the acetyltransferase gene but omitting the final hydroxylating enzyme. nih.gov This "biosynthetic block" approach is a powerful way to maximize the yield of a particular intermediate.

Table 2: Strategies for Yield Enhancement of Pleuromutilin and Intermediates

| Strategy | Approach | Host Organism | Outcome | Reference |

|---|---|---|---|---|

| Heterologous Expression | Transfer of the entire 7-gene cluster from C. passeckerianus. | Aspergillus oryzae | Up to 2,106% increase in pleuromutilin production over the native host. | researchgate.net |

| Metabolic Engineering | 13 modifications including MVA pathway potentiation and shutting off ethanol fermentation. | Aspergillus oryzae | 8.5-fold increase in pleuromutilin production compared to the initial heterologous strain. | nih.gov |

| Pathway Interruption | Expression of a subset of biosynthetic genes to halt the pathway at the desired step. | Aspergillus oryzae | Isolation of 6 mg/L of this compound in the GCP1P2SA strain. | nih.gov |

| Classical Breeding | Selection of high-producing haploid lines of the native fungus. | Clitopilus passeckerianus | Demonstrated feasibility for strain improvement, though overexpression had limited success. | frontiersin.org |

Chemical Synthesis and Strategic Derivatization of Mutilin 14 Acetate Analogs

Total Synthesis of the Mutilin (B591076) Core Scaffold

The de novo synthesis of the mutilin core is a formidable task that has only been accomplished through a handful of total syntheses. nih.govescholarship.org These routes are often lengthy and complex, highlighting the difficulty in assembling the intricate carbon framework from the ground up. escholarship.org A fully synthetic route, however, offers the potential to create a wider diversity of analogs with potentially improved properties that are inaccessible through semisynthesis. nih.govacs.org

Methodologies for De Novo Construction of the Decahydro-3a,9-propanocyclopentaresearchgate.netannulene Skeleton

The central challenge in the total synthesis of mutilin is the construction of its distinctive decahydro-3a,9-propanocyclopenta researchgate.netannulene skeleton. researchgate.net This propellane-like structure, featuring a compact fusion of a five-, six-, and eight-membered ring, has been the focus of numerous synthetic endeavors. researchgate.netbeilstein-journals.org

Strategies to build this framework generally involve forming the eight-membered ring from a precursor that already contains the cyclopentane (B165970) or a hydrindanone (fused five- and six-ring) system. beilstein-journals.orgnih.gov One successful approach begins with achiral building blocks that undergo a selective exo Diels–Alder cycloaddition. This is followed by a ring expansion of a fused cyclobutane (B1203170)/perhydroindanone fragment to create the characteristic cyclooctane (B165968) motif. beilstein-journals.org Another platform for total synthesis was developed that provides access to diverse derivatives with alterations at previously inaccessible positions. This was made possible by the discovery of a vinylogous Wolff rearrangement to establish the C9 quaternary center. researchgate.netacs.org These methodologies underscore the creativity required to overcome the steric and conformational hurdles inherent in the mutilin core.

Key Cyclization and Rearrangement Reactions

The formation of the eight-membered carbocycle is the cornerstone of any mutilin total synthesis. Chemists have employed a variety of powerful cyclization and rearrangement reactions to achieve this goal. beilstein-journals.orgnih.govresearchgate.net These strategies are chosen to control the formation of the complex ring system and its multiple stereocenters.

Key reactions utilized in the synthesis of the mutilin scaffold include:

Metathesis: Ring-closing metathesis (RCM) has been investigated to form the eight-membered ring from a diene precursor, though challenges in controlling the reaction outcome have been noted. beilstein-journals.orgnih.gov

Radical Cyclization: Samarium(II) iodide (SmI₂)-mediated cyclizations are prominent in mutilin synthesis. beilstein-journals.orgrsc.org Procter's group reported a total synthesis where the eight-membered ring was formed via an SmI₂-mediated cyclization cascade of a dialdehyde (B1249045). beilstein-journals.org Another key step involved a highly stereoselective SmI₂-mediated cyclization to establish the eight-membered ring, followed by a transannular nih.govacs.org-hydrogen atom transfer to set the C10 stereocenter. researchgate.netresearchgate.net Nickel-catalyzed reductive cyclization has also been used effectively to construct the eight-membered ring in a modular and convergent route. beilstein-journals.orgacs.org

Transannular Photocycloaddition: A novel approach involves a transannular [2+2] photocycloaddition. researchgate.netresearchgate.net In this strategy, a larger ring is first formed and then irradiated with light to induce a cycloaddition between two non-adjacent carbons. The resulting cyclobutane ring is then fragmented to reveal the final 5-6-8 fused skeleton of mutilin. researchgate.netresearchgate.netresearchgate.net

| Reaction Type | Specific Method | Key Transformation | Reference |

|---|---|---|---|

| Radical Cyclization | SmI₂-mediated cascade cyclization | Forms the eight-membered ring from a dialdehyde precursor. | beilstein-journals.org |

| Radical Cyclization | Nickel-catalyzed reductive cyclization | Constructs the eight-membered ring from an alkynylaldehyde. | beilstein-journals.orgacs.org |

| Photocycloaddition/Fragmentation | Transannular [2+2] photocycloaddition | Forges the 5-6-8 propellane-like skeleton via cyclobutane formation and subsequent ring-opening. | researchgate.netresearchgate.netresearchgate.net |

| Rearrangement | Vinylogous Wolff rearrangement | Establishes the C9 quaternary center. | researchgate.netacs.orgacs.org |

| Metathesis | Ring-Closing Metathesis (RCM) | Investigated for the formation of the eight-membered ring from a diene. | beilstein-journals.orgnih.gov |

Enantioselective and Modular Synthetic Route Development

Modern synthetic efforts have focused on developing routes that are not only successful in producing the target molecule but are also enantioselective and modular. nih.govbeilstein-journals.org Enantioselectivity ensures that only the desired stereoisomer of the chiral molecule is produced, which is crucial for biological activity. Modularity allows for the synthesis of a wide range of analogs by swapping out different building blocks, which greatly facilitates the exploration of structure-activity relationships. nih.govescholarship.org

One prominent modular and enantioselective synthesis converges on the union of an enimide and a bifunctional iodoether. nih.gov This approach has been successfully applied to synthesize (+)-pleuromutilin, as well as various epimers such as (+)-12-epi-mutilin and (+)-11,12-di-epi-mutilin, in 17 to 20 steps. nih.gov The key starting hydrindanone fragment for this synthesis was prepared in just three steps from cyclohex-2-en-1-one with high enantiomeric purity. nih.govacs.org Such modular strategies provide a foundation for producing novel antibiotics by allowing access to positions of the molecule that were previously inaccessible through semisynthetic methods. nih.govbeilstein-journals.org

| Key Strategy | Key Fragments/Starting Materials | Notable Outcomes | Reference |

|---|---|---|---|

| Convergent union of fragments | Enimide and a bifunctional iodoether | Synthesis of (+)-pleuromutilin and various C11/C12 epimers in 17-20 steps. | nih.gov |

| Asymmetric conjugate addition-C-acylation | Cyclohex-2-en-1-one | Rapid, enantioselective construction of a key β-ketoester intermediate (97:3 er). | nih.gov |

| Nickel-catalyzed reductive cyclization | Alkynylaldehyde derived from a C12-fragment | Provides access to C12-epimers of mutilin, which show extended-spectrum activity. | nih.govbeilstein-journals.orgacs.org |

Synthesis of Proposed Biosynthetic Intermediates for Structural Confirmation

The elucidation of the biosynthetic pathway of pleuromutilin (B8085454) involves identifying a series of intermediate compounds. wikipedia.org To confirm the structures of these transient molecules produced by engineered fungal strains, chemical synthesis is an invaluable tool. researchgate.net By synthesizing the proposed intermediates, an authentic standard is created for direct comparison (e.g., via NMR and HPLC-MS) with the compound isolated from the biological system. researchgate.net

For instance, to confirm the structure of a proposed triol intermediate (a precursor to mutilin), a synthetic sample was prepared by the chemical reduction of mutilin itself. researchgate.net Similarly, another proposed intermediate, an alcohol, was synthesized from commercially available tiamulin (B153960) via hydrolysis to mutilin, followed by a series of protection and reduction steps. researchgate.net This approach of synthesizing proposed biosynthetic intermediates provides definitive structural proof and is essential for accurately mapping the steps involved in the natural production of mutilin. researchgate.net

Semisynthetic Modification Strategies from Mutilin 14-Acetate

While total synthesis offers maximum flexibility, semisynthesis starting from a readily available natural product is often more practical for producing derivatives. escholarship.org Pleuromutilin, produced by fermentation, is the common starting point for the vast majority of medicinal chemistry campaigns aimed at creating new antibiotics like tiamulin and retapamulin (B1680546). nih.govacs.org The C14 side chain is the most frequently modified part of the molecule. escholarship.org

Hydrolysis of Pleuromutilin to Mutilin as a Precursor

The first step in many semisynthetic routes is the removal of the C14 side chain of pleuromutilin to generate the core alcohol, mutilin. researchgate.nettoku-e.com Mutilin itself is considered a degradation product and a minor metabolite of the pleuromutilin family. toku-e.com This transformation is typically achieved through basic hydrolysis, which selectively cleaves the ester linkage at the C14 position. researchgate.nettoku-e.comacs.org

The resulting mutilin serves as a versatile precursor or substrate. toku-e.com It provides a reactive hydroxyl group at C14 that can be functionalized to introduce a wide variety of new side chains, a strategy that has led to thousands of novel C14 analogues. nih.gov This straightforward hydrolysis unlocks the mutilin core, enabling its use as a foundational scaffold for building new antibiotic candidates. researchgate.net

Functional Group Interconversions at the C-14 Position

The modification of this compound almost invariably begins with transformations at the C-14 glycolic acid side chain, as the tricyclic core is essential for bioactivity. jst.go.jpmdpi.com The acetate (B1210297) group itself is a common starting point, but it is often converted into a more reactive leaving group to facilitate nucleophilic substitution. A prevalent strategy involves the initial hydrolysis of the acetate to yield mutilin, which possesses a free hydroxyl group at C-14. However, compounds with a free C-14 hydroxyl are biologically inactive. googleapis.com

Therefore, the key interconversion involves activating this hydroxyl group. A widely used method is the reaction of pleuromutilin with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) under basic conditions. mdpi.comgoogle.com This process converts the C-14 hydroxyacetyl group into a 14-O-(p-toluenesulfonyloxyacetyl)mutilin (tosylpleuromutilin) or a 14-O-(methanesulfonyloxyacetyl)mutilin (mesylpleuromutilin), respectively. mdpi.comgoogle.com These sulfonate esters are excellent leaving groups, making the C-22 carbon highly susceptible to attack by various nucleophiles, which is a cornerstone for introducing diverse side chains. mdpi.comgoogle.com Other functional group interconversions can include converting hydroxyl groups to xanthates or thioacetates as precursors for thiol compounds. google.com

Introduction of Thioether Substituents and Their Chemical Reactivity

The introduction of a thioether linkage into the C-14 side chain is a well-established strategy that has been shown to produce a decisive improvement in antibacterial activity. researchgate.netportico.org Structure-activity relationship (SAR) studies have consistently demonstrated that thioether-linked analogs are significantly more potent than their oxygen-, nitrogen-, sulfinyl-, or sulfonyl-linked counterparts. mdpi.comportico.org

The synthesis of these thioether derivatives typically involves the nucleophilic substitution reaction mentioned previously. Mutilin 14-tosyloxyacetate serves as a key intermediate, which is reacted with a suitable thiol (R-SH) under basic conditions. mdpi.com This reaction displaces the tosylate group and forms a new carbon-sulfur bond, yielding the desired 14-O-[(aryl/alkyl)thioacetyl]mutilin derivative. This method has been used to synthesize a vast library of analogs by varying the nature of the thiol. For instance, reacting the tosylated intermediate with mercaptans such as furfuryl mercaptan or 2-mercapto-1-methylimidazole produces the corresponding heterocyclic thioether derivatives. mdpi.com The chemical reactivity of the thioether group itself is generally stable under physiological conditions, providing a robust linker for the C-14 side chain extensions.

Table 1: Examples of Synthesized Thioether Derivatives of Mutilin

| Compound Name | Reactant | Reference |

|---|---|---|

| 14-O-[(Furfuryl-2-yl)thioacetyl]mutilin | Furfuryl mercaptan | mdpi.com |

| 14-O-[(1-Methylimidazole-2-yl)thioacetyl]mutilin | 2-mercapto-1-methylimidazole | mdpi.com |

| Mutilin 14-(exo-8-methyl-8-azabicyclo[3.2.1]oct-3-ylsulfanyl)-acetate | endo-8-methyl-8-azabicyclo[3.2.1]octan-3-thiol | google.com |

| 14-O-[(2-amino-1,3,4-thiadiazol-5-yl) thioacetyl] mutilin | 5-amino-1,3,4-thiadiazole-2-thiol | researchgate.netmdpi.com |

| Mutilin 14-O-[1,1-dimethyl-2-(quinazolin-4(3H)-one-3-yl)ethylamine] ethylthioacetate | N/A | researchgate.net |

Synthesis of Mutilin 14-Carbamate Derivatives

Another significant class of derivatives involves the formation of a carbamate (B1207046) linkage at the C-14 position. These compounds have shown potent antibacterial activity and, in some cases, enhanced metabolic stability. nih.gov The synthesis of mutilin 14-carbamates can be achieved through several routes. One common method involves reacting mutilin with an isocyanate or by using a two-step procedure involving an activating agent like phosgene (B1210022) or triphosgene (B27547) followed by reaction with an amine. researchgate.net

A notable example is the 4-methoxybenzoylcarbamate derivative, SB-222734, which was identified through extensive SAR studies. nih.govnih.gov The development of conformationally restricted mutilin 14-carbamates has also been explored to optimize antibacterial profiles. nih.govresearchgate.net The synthesis of these constrained analogs often involves multi-step procedures to build the specific carbamate side chain before coupling it to the mutilin core. researchgate.net

Table 2: Examples of Mutilin 14-Carbamate Derivatives

| Compound Name/Class | Key Feature | Reference |

|---|---|---|

| SB-222734 (mutilin 14-(N-(4-methoxybenzoyl))-carbamate) | Potent activity against resistant pathogens | nih.govresearchgate.net |

| Conformationally Restricted Mutilin 14-Carbamates | Designed to improve antibacterial profiles | nih.govresearchgate.net |

| Mutilin 14-O-[1-(7-N-carbamate-2,2,2-trichloroethyl)-cephalosporanic carboxamide)-2-methylpropane-2-yl] thioacetate | Hybrid structure with cephalosporin (B10832234) moiety | asianpubs.org |

| Oxycarbonyl carbamate derivatives | General class of C-14 carbamates | googleapis.comgoogle.com |

Incorporation of Diverse Heterocyclic and Aromatic Moieties

To further explore the chemical space and improve biological properties, a wide variety of heterocyclic and aromatic groups have been incorporated into the C-14 side chain. mdpi.com These moieties are often introduced via the robust thioether linkage, but amide and other linkers are also used.

Examples of incorporated heterocycles include:

Thiadiazoles: Derivatives possessing a 1,3,4-thiadiazole (B1197879) ring have been synthesized and shown to have potent activity. researchgate.netmdpi.com These are typically made by reacting 14-O-[(2-amino-1,3,4-thiadiazol-5-yl) thioacetyl] mutilin with various carboxylic acids or their derivatives. researchgate.net

Quinazolinones: Novel derivatives featuring a quinazolinone group linked through a thioether at the C-14 side chain have been designed and synthesized, showing significant antibacterial activity. researchgate.net

Piperazines: The incorporation of a piperazine (B1678402) ring provides a versatile handle for further modification and has led to derivatives with good activity. jst.go.jp Synthesis can involve reacting a chloroacetylated mutilin intermediate with piperazine, followed by further substitution on the distal nitrogen of the piperazine ring. jst.go.jp

Aminothiazoles: Using 14-O-(2-aminothiazol)-4-methyl thioether mutilin as a key intermediate, various derivatives have been synthesized that show good antibacterial activity. jst.go.jp

1,2,3-Triazoles: Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to synthesize novel pleuromutilin derivatives where a 1,2,3-triazole ring links the mutilin core to various substituents. semanticscholar.org

Bicyclic Amines: The incorporation of bicyclic tertiary amine moieties, such as the one found in Mutilin 14-(exo-8-methyl-8-azabicyclo[3.2.1]oct-3-ylsulfanyl)-acetate, has been shown to substantially increase antibacterial potency. google.comportico.org

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Positional Significance of Substituent Modifications on Molecular Interactions

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications translate into biological activity. For mutilin derivatives, the C-14 position is the principal point of modification and plays a critical role in the interaction with the bacterial ribosome. jst.go.jpmdpi.com The antibacterial mechanism involves binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. mdpi.com

Crystallographic and molecular docking studies have revealed that the tricyclic mutilin core binds to a hydrophobic pocket in the A-site of the PTC, while the C-14 side chain extends into the P-site. mdpi.commdpi.comresearchgate.net This dual-site interaction is key to its function, as it prevents the correct positioning of tRNA molecules, thereby inhibiting peptide bond formation. researchgate.net

The nature of the substituent at C-14 is therefore of paramount importance. SAR studies have established several key principles:

A free hydroxyl group at C-14 results in an inactive compound. googleapis.com

The presence of a thioether bond in the C-14 side chain generally leads to optimal activity compared to other linkers like ethers or amides. mdpi.comportico.org

The inclusion of a basic group, such as a tertiary amine, within the side chain often enhances potency. mdpi.comresearchgate.net

Exploration of Chemical Space around the C-14 Side Chain to Maximize Ribosomal Binding

Extensive research has focused on exploring the chemical space of the C-14 side chain to optimize ribosomal binding and, consequently, antibacterial efficacy. The goal is to design extensions that make favorable contacts within the P-site of the PTC. jst.go.jppnas.org

Key findings from these explorations include:

Linker Chemistry: The superiority of the thioether linker is a consistent finding. portico.org This is attributed to its ideal geometry and electronic properties for interaction within the ribosomal pocket.

Terminal Groups: A wide array of terminal groups have been appended to the C-14 side chain. The introduction of various heterocyclic rings, such as thiadiazoles, piperazines, and quinazolinones, has proven to be a successful strategy for improving activity. jst.go.jpresearchgate.netresearchgate.netmdpi.com These groups can form additional hydrogen bonds or van der Waals interactions with the ribosome.

Basic Moieties: The incorporation of basic nitrogen atoms, often as tertiary amines or within heterocyclic systems, is a recurring theme in potent analogs. jst.go.jpmdpi.comportico.org These groups are often protonated at physiological pH, allowing for ionic interactions with the ribosome.

Conformational Restriction: In the case of mutilin 14-carbamates, designing conformationally restricted side chains has been investigated as a method to lock the molecule into a bioactive conformation, potentially increasing binding affinity and potency. nih.govresearchgate.net

Analysis of ribosome-antibiotic complex crystal structures shows that while the mutilin core's binding position is relatively fixed, the C-14 extension has more flexibility. pnas.org This allows for considerable variation in the side chain design, enabling chemists to systematically modify its length, polarity, and structure to maximize the interactions with nucleotides in the P-site, such as G2061. pnas.org

Modification of Other Stereocenters (e.g., C-11, C-3, C-12) and Their Stereochemical Impact on Analog Properties

While the C-14 side chain of mutilin has been the primary focus for derivatization, modifications of the stereocenters within the tricyclic core represent a key strategy for altering the pharmacological properties of mutilin analogs. Strategic changes at the C-12, C-11, and C-3 positions have been explored to modulate antibacterial spectrum, potency, and structure-activity relationships (SAR).

Modification of the C-12 Stereocenter

The stereochemistry at the C-12 position has a profound impact on the antibacterial spectrum of mutilin analogs. Epimerization of the C-12 quaternary stereocenter from the natural configuration to the epi-configuration has emerged as a critical modification for extending activity to include Gram-negative pathogens. beilstein-journals.orgacs.org

A pivotal discovery was the zinc-mediated retroallylation-allylation reaction, which facilitates the epimerization of the C-12 center, yielding a mixture of the natural and C-12-epi-mutilin isomers. frontiersin.org This process allows for the synthesis of 12-epi-pleuromutilin derivatives, which have demonstrated significant potency against challenging Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae. acs.orgfrontiersin.org The improved activity is attributed, in part, to decreased efflux by bacterial pumps like AcrAB-TolC, a common resistance mechanism in Gram-negative strains. beilstein-journals.org

Subsequent functionalization of the transposed alkene in 12-epi-mutilins has been a fruitful area of research. frontiersin.org Studies have shown that introducing substituents, particularly those containing nitrogen atoms, at the C-12 position of the epi-mutilin scaffold results in analogs with surprisingly potent activity against Gram-negative bacteria such as Escherichia coli. google.comgoogle.com This strategic modification provides a pathway to develop broad-spectrum antibiotics from a class of molecules traditionally limited to Gram-positive activity. acs.org Total synthesis routes have been developed to access not only (+)-12-epi-mutilin but also (+)-12-epi-pleuromutilin, providing a platform for producing novel antibiotics to combat drug-resistant infections. nih.govresearchgate.net

Modification of the C-11 Stereocenter

The C-11 hydroxyl group is considered a key functional group for maintaining the antibacterial activity of mutilin analogs. biorxiv.org Its modification, particularly its stereochemical inversion, has been investigated through total synthesis.

Synthetic routes have been established to produce (+)-11,12-di-epi-mutilin. nih.gov In one approach, a diketone precursor was reduced to yield a diol and its C-11 diastereomer, which could then be deprotected to access 11,12-di-epi-mutilin. nih.gov This di-epi analog could be further acylated to produce (+)-11,12-di-epi-pleuromutilin. nih.gov

However, studies on biosynthetic shunt products have indicated that the absence of the C-11 hydroxyl group negatively affects the antibacterial activity of the resulting congeners. biorxiv.orgresearchgate.net This suggests that while stereochemical modifications at C-11 are synthetically feasible, the natural configuration and presence of the hydroxyl group are important for potent bioactivity. biorxiv.orgresearchgate.net Attempts to form a carbanion at the adjacent C-12 position have been shown to risk elimination of the C-11 hydroxyl group, further complicating modifications at this site. caltech.edu

Modification of the C-3 Stereocenter

The carbonyl group at the C-3 position is another critical element for the biological activity of mutilin derivatives. biorxiv.org Biosynthetic studies have revealed that the oxidation of the C-3 hydroxyl group to a ketone is a key step, and the absence of this C-3 keto group leads to a reduction in antibacterial potency. biorxiv.orgresearchgate.net

Molecular docking studies have provided insight into the importance of this functional group. The C-3 ketone has been shown to form a hydrogen bond with the A-2482 residue of the bacterial 50S ribosome, contributing to the effective binding of the molecule at its target site. tandfonline.com Any modification that removes or alters this ketone can disrupt this crucial interaction, leading to diminished activity. For instance, a semi-synthetic derivative where the five-membered ring was modified to feature a C-3 methyl group and a C3-C4 double bond showed a considerable decrease in activity compared to analogs retaining the C-3 ketone. biorxiv.org

Molecular Mechanisms of Action and Target Interactions

Inhibition of Bacterial Protein Synthesis at the Ribosomal Level

The primary antibacterial effect of Mutilin (B591076) 14-Acetate is the cessation of protein synthesis, a process initiated by its precise binding to the bacterial ribosome.

Mutilin 14-Acetate and other pleuromutilins specifically target the large 50S ribosomal subunit of bacteria. nih.govsmolecule.comchem960.comingentaconnect.comnih.govnih.govjst.go.jpplos.orgresearchgate.net This binding is characterized as a tight yet reversible interaction. portico.org The affinity of pleuromutilin (B8085454) derivatives for the ribosome is high, contributing to their potent antimicrobial activity. nih.gov

The binding site for this compound is located at the heart of the ribosome's catalytic core: the Peptidyl Transferase Center (PTC). nih.govingentaconnect.comnih.govresearchgate.netnih.govpnas.orgnih.govpnas.orgresearchgate.net This center is a highly conserved region within Domain V of the 23S ribosomal RNA (rRNA), the component responsible for peptide bond formation. jst.go.jpplos.org Crystallographic studies have confirmed that pleuromutilins occupy the PTC, physically overlapping the binding sites for the aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site) substrates. pnas.orgpnas.orgweizmann.ac.il This strategic positioning is the basis for its inhibitory action.

By binding to the PTC, this compound physically obstructs the correct placement of transfer RNAs (tRNAs), the molecules that carry amino acids to the ribosome. nih.gov Specifically, it prevents the proper positioning of the CCA ends of tRNA molecules at both the A- and P-sites. nih.govplos.orgjst.go.jp This interference makes the formation of a peptide bond between the growing polypeptide chain and the newly arrived amino acid impossible, thereby directly inhibiting the peptidyl transferase reaction and halting protein elongation. nih.govnih.govpnas.orgpnas.org The compound also partially inhibits the binding of the initiator tRNA to the P-site, leading to the formation of defective initiation complexes that cannot transition to the elongation phase of protein synthesis. portico.orgnih.gov

Interaction with the Peptidyl Transferase Center (PTC) of 23S rRNA

Elucidation of Specific Binding Site Residues

Detailed structural studies have illuminated the specific molecular interactions between pleuromutilins and the ribosomal PTC, highlighting the distinct roles of the compound's core structure and its side chain extension. The binding involves an induced-fit mechanism, where the ribosome undergoes conformational changes upon drug binding to "seal" the binding pocket, resulting in a tighter interaction. nih.gov

The tricyclic mutilin core is the foundational structure for the antibiotic's activity and is essential for its binding to the ribosome. jst.go.jp This rigid, three-ring system anchors the molecule within a specific pocket at the A-site of the PTC. jst.go.jpplos.orgpnas.orgresearchgate.netpnas.org It establishes multiple points of contact with the rRNA, primarily through hydrophobic interactions and hydrogen bonds with key nucleotides. pnas.orgnih.gov

| Interacting Ribosomal Component | Type of Interaction | Reference |

|---|---|---|

| A2451, A2452, U2504, G2505 | Forms the A-site binding pocket for the core | researchgate.net |

| A2503, U2504, G2505, U2506, C2452, U2585 | Hydrophobic interactions and hydrogen bonds | pnas.orgnih.gov |

| G2505 phosphate (B84403) | Potential hydrogen bond with the C11 hydroxyl group of the core | pnas.org |

Extending from the tricyclic core is the C-14 side chain, which is critically important for the compound's antimicrobial potency. portico.orgjst.go.jp A free hydroxyl group at the C-14 position renders the molecule inactive. jst.go.jp This extension projects from the A-site into the P-site of the PTC. plos.orgpnas.orgpnas.orgresearchgate.net While the C-14 extension itself forms only minor hydrophobic contacts with the ribosome, its essential keto group (at C21) forms crucial hydrogen bonds with the nucleotide G2061. nih.gov This interaction is vital for anchoring the extension and disrupting P-site function, ultimately preventing the binding and proper positioning of the peptidyl-tRNA. nih.govresearchgate.net

| Component of C-14 Extension | Interacting Ribosomal Residue | Significance | Reference |

|---|---|---|---|

| Entire C-14 side chain | P-tRNA binding site | Points toward and interferes with P-site function | plos.orgpnas.orgpnas.orgresearchgate.net |

| C21 keto group | G2061 | Forms essential hydrogen bonds, anchoring the extension | nih.gov |

Hydrogen Bonding Networks Involving Key Functional Groups (e.g., C-11 Hydroxyl, C-21 Keto)

The stability and specificity of the binding of pleuromutilins to the ribosome are significantly influenced by a network of hydrogen bonds. The C-21 keto group, a feature essential for antimicrobial activity, forms a crucial hydrogen bond network with the guanine (B1146940) nucleotide G2061 of the 23S rRNA in domain V. pnas.orgrsc.orgresearchgate.net This interaction is a consistent feature across various pleuromutilin derivatives. pnas.org

Furthermore, the C-11 hydroxyl group of the mutilin core is positioned to form a hydrogen bond with the phosphate of G2505 in the 23S rRNA. pnas.orgresearchgate.net In some complexes, this hydroxyl group can also act as an acceptor for an additional hydrogen bond with the O2' hydroxyl group of the adenosine (B11128) nucleotide A2503. pnas.org The absence of these key functional groups, such as the C-11 hydroxyl or the C-21 keto group, leads to a significant reduction in the bioactivity of the compounds. rsc.org

Mechanisms of Selective Toxicity to Prokaryotic vs. Eukaryotic Systems

The selective toxicity of antimicrobial agents is a cornerstone of their clinical utility, ensuring they target microbial pathogens with minimal harm to the host. libretexts.org For antibiotics that target the ribosome, this selectivity is primarily due to structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. libretexts.orgnih.gov

In the case of this compound and other pleuromutilins, their specificity arises from their interaction with the bacterial 50S ribosomal subunit. libretexts.org While the peptidyl transferase center is a highly conserved region, subtle yet critical differences in the ribosomal RNA (rRNA) and ribosomal proteins of prokaryotes versus eukaryotes prevent these antibiotics from binding effectively to eukaryotic ribosomes. nih.gov This ensures that protein synthesis in the host's cells is not significantly inhibited. The analysis of resistance mutations in bacteria can help predict the sensitivity of eukaryotic cytoplasmic or mitochondrial ribosomes to a drug, which has important implications for drug specificity and potential toxicity. nih.gov

Modulation of Bacterial Virulence Factor Expression

Beyond direct inhibition of protein synthesis, certain pleuromutilin derivatives have been shown to modulate the expression of bacterial virulence factors, thereby reducing the pathogenicity of the invading organism.

Inhibition of Alpha-Hemolysin (B1172582) (Hla) Production in Bacterial Pathogens (e.g., S. aureus)

Alpha-hemolysin (Hla) is a potent cytotoxin produced by Staphylococcus aureus that contributes significantly to its virulence. nih.govfrontiersin.org A novel pleuromutilin derivative, 14-O-[(4,6-Diaminopyrimidine-2-yl) thioacetyl] mutilin (DPTM), has been demonstrated to significantly inhibit the production of Hla by methicillin-resistant S. aureus (MRSA) at sub-inhibitory concentrations. nih.gov This inhibition occurs in a dose-dependent manner. nih.gov Other studies have also highlighted the inhibition of Hla as a promising anti-virulence strategy. frontiersin.org

Downregulation of Virulence-Related Gene Expression (e.g., agrA)

The accessory gene regulator (agr) system is a global regulator of virulence in S. aureus. elifesciences.orgjidc.org The agrA gene is a key component of this system, acting as a response regulator that controls the expression of numerous virulence factors, including Hla. elifesciences.orgnih.gov The pleuromutilin derivative DPTM has been shown to down-regulate the gene expression of both hla and agrA in a dose-dependent fashion. nih.gov By targeting the agr system, these compounds can effectively disarm the bacteria, reducing their ability to cause disease. nih.gov

Attenuation of Cellular Damage and Inflammatory Responses in in vitro Cellular Models

Infections with pathogens like S. aureus can trigger a robust inflammatory response, leading to cellular damage. The pleuromutilin derivative DPTM has been shown to protect RAW264.7 macrophage-like cells from injury induced by MRSA. nih.gov It achieves this by attenuating the production of lactate (B86563) dehydrogenase (LDH), nitric oxide (NO), and pro-inflammatory cytokines. nih.gov Furthermore, DPTM inhibits the expression of nuclear factor-kappaB (NF-κB), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), key mediators of the inflammatory cascade. nih.gov Studies on other compounds have also demonstrated that attenuating inflammatory responses is a key aspect of their therapeutic effect. nih.govnih.gov

Resistance Mechanisms to Pleuromutilin-Class Compounds

The emergence of antibiotic resistance is a significant challenge in the treatment of bacterial infections. mdpi.com For the pleuromutilin class of antibiotics, several mechanisms of resistance have been identified. The primary mechanism involves mutations in the 23S rRNA gene, which alters the drug's binding site on the ribosome. oup.comnih.govmcmaster.ca Additionally, resistance can be conferred by the acquisition of genes encoding ATP-binding cassette (ABC)-F transporters, which actively efflux the drug from the bacterial cell. nih.gov Another mechanism involves the Cfr methyltransferase, which modifies the ribosomal target site, thereby reducing the drug's binding affinity. nih.gov Despite these resistance mechanisms, pleuromutilins generally exhibit a low potential for resistance development due to their unique mode of action and binding to a highly conserved ribosomal target. mdpi.comnih.gov

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for determining the molecular architecture of Mutilin (B591076) 14-Acetate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and three-dimensional shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Mutilin 14-Acetate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks of the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, specific proton signals confirm the presence and environment of key structural features. For instance, the attachment of the acetate (B1210297) group at the C-14 position is a focal point of analysis. nih.gov The chemical shifts and coupling constants of the protons on and near the tricyclic core and the acetate moiety are meticulously analyzed to confirm their relative positions. escholarship.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. A distinct signal around δ 218.7 ppm can indicate the presence of a keto group at the C-3 position in related mutilin structures. nih.gov The chemical shifts of the carbonyl carbon and the methyl carbon of the acetate group are characteristic and aid in confirming the C-14 acetylation. nih.gov

Table 1: Representative NMR Data for Mutilin Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.10 | s | Acetate CH₃ |

| ¹³C | ~170.0 | - | Acetate C=O |

| ¹³C | ~22.0 | - | Acetate CH₃ |

Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. mdpi.com This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. asm.orgjmb.or.kr The fragmentation pattern provides valuable information about the connectivity of the molecule, including the identification of the mutilin core and the acetate side chain. asm.org For example, the loss of a neutral acetic acid molecule is a characteristic fragmentation pathway for 14-O-acetylated mutilins.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in this compound. mdpi.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands for this compound include:

A strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group of the acetate. mdpi.com

Absorptions in the range of 2850-2960 cm⁻¹ due to C-H stretching vibrations of the alkane parts of the molecule. libretexts.org

If a hydroxyl group is present elsewhere in the molecule, a broad absorption band would be observed in the region of 3200-3500 cm⁻¹. specac.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | ~1735 | Strong |

| Alkane (C-H) | 2850-2960 | Strong |

Note: The exact wavenumber can vary slightly depending on the molecular environment.

X-ray Crystallography for Precise Three-Dimensional Structural Elucidation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule. wikipedia.org For this compound, if a suitable single crystal can be obtained, this technique can determine the precise spatial arrangement of every atom, including the stereochemistry of the chiral centers within the tricyclic core. kisti.re.krweizmann.ac.il This method yields highly accurate bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's absolute configuration.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or natural sources, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a primary method for both the purification and analytical assessment of this compound. mdpi.com By utilizing a stationary phase, such as a C18 column, and a mobile phase, typically a mixture of acetonitrile (B52724) and water, this compound can be separated from impurities and other related compounds. jfda-online.comresearchgate.net The retention time of the compound under specific HPLC conditions is a characteristic property used for its identification and quantification.

Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. mdpi.comnih.gov This hyphenated technique allows for the sensitive and specific detection of this compound in complex matrices, confirming its molecular weight and providing structural information in a single analysis. mdpi.com

Preparative Chromatography for Compound Isolation

Preparative chromatography is a cornerstone technique for isolating this compound and its derivatives from reaction mixtures or natural sources. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Key Techniques and Findings:

Preparative Thin-Layer Chromatography (TLC): This method has been successfully employed for the isolation of various mutilin derivatives. For instance, after a synthesis reaction, a derivative was isolated using preparative TLC on silica (B1680970) gel with a chloroform (B151607)/methanol (1:2) eluant. google.com

Column Chromatography: Silica gel column chromatography is a widely used method for the purification of pleuromutilin (B8085454) derivatives. nih.govnih.gov In several studies, this technique has been instrumental in obtaining pure compounds, with yields ranging from 41% to 86%. nih.gov The choice of eluting solvents is critical and is often a gradient system, such as petroleum ether and ethyl acetate, to effectively separate the target compound from impurities. nih.gov For example, a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC) has been used to purify semi-synthetic analogues, yielding significant amounts of pure compound. rsc.org

Solvent Systems: The selection of the solvent system is crucial for achieving high-resolution separation. Common solvent systems include mixtures of chloroform and methanol, or ethyl acetate and petroleum (or hexane). google.comnih.govrsc.org For instance, a mixture of chloroform/methanol/35% ammonia (B1221849) solution was used to elute a specific mutilin derivative from a silica gel column. google.com

Table 1: Examples of Preparative Chromatography for Mutilin Derivatives

| Derivative/Target Compound | Chromatographic Method | Stationary Phase | Eluant/Mobile Phase | Source |

| 14-desoxy-14-(substituted)acetoxymutilin | Preparative Thin-Layer Chromatography | Silica Gel | Chloroform/Methanol (1:2) | google.com |

| Substituted Mutilin Acetate Derivative | Column Chromatography | Silica Gel | Chloroform/Methanol/35% Ammonia Solution | google.com |

| Pleuromutilin Derivatives | Silica Column Chromatography | Silica Gel | Not specified | nih.gov |

| 14-O-[(2-(morpholine-4-yl) acetamido-2-methylpropane-2-yl) thioacetate]Mutilin | Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate (1:1.5) | nih.gov |

| Semi-synthetic Pleuromutilin Analogue | Column Chromatography & Preparative HPLC | Not specified | 10–100% Ethyl Acetate in Petrol | rsc.org |

Recrystallization Techniques for Purity Enhancement

Following initial isolation by chromatography, recrystallization is a fundamental technique for enhancing the purity of this compound and its analogues. This process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the compound crystallizes out, leaving impurities behind in the solution. numberanalytics.com

Key Techniques and Findings:

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. researchgate.net Common solvents used for recrystallizing pleuromutilin derivatives include ethanol (B145695) and mixtures like chloroform/hexane. google.comijpsr.com

Procedure: The general procedure involves dissolving the compound in a minimal amount of a hot solvent to create a saturated solution. researchgate.net The solution is then cooled slowly to allow for the formation of large, pure crystals. numberanalytics.com In some cases, seeding with a small crystal of the pure compound can facilitate crystallization. numberanalytics.com

Purity Assessment: The purity of the recrystallized compound is often verified using analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). researchgate.netvulcanchem.com A sharp melting point is also a good indicator of high purity. researchgate.net

Table 2: Solvents Used for Recrystallization of Mutilin Derivatives

| Compound | Recrystallization Solvent(s) | Source |

| 14-Desoxy-14-[4-(3-dimethylaminopropoxy)phenylmercapto]acetoxymutilin | Chloroform/Hexane | google.com |

| Substituted Pyrimidine Pleuromutilin Derivatives | Ethanol | ijpsr.com |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of this compound and its derivatives. ethernet.edu.etkallipos.gr These methods provide insights into how these compounds interact with their biological targets at an atomic level.

Docking Studies to Predict Ligand-Ribosome Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. umpr.ac.id For pleuromutilin derivatives, docking studies are crucial for understanding their interaction with the bacterial ribosome, their primary target. mdpi.com

Key Findings:

Binding Site: Pleuromutilin and its derivatives bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. mdpi.comresearchgate.netjst.go.jp The tricyclic mutilin core typically occupies a pocket near the A-tRNA binding site, while the C-14 side chain extends towards the P-tRNA binding site, thereby inhibiting protein synthesis. nih.govweizmann.ac.il

Key Interactions: Docking studies have revealed key interactions, such as hydrogen bonds between the hydroxyl group of the eight-membered ring and specific nucleotides like G-2532, and between the ester carbonyl group and C-2088. mdpi.com While the tricyclic core is stabilized by hydrophobic and van der Waals interactions, the C-14 side chain plays a critical role in the binding affinity. nih.govmdpi.com

Predictive Power: The binding free energy (ΔG) and root-mean-square deviation (RMSD) are key parameters used to evaluate the docking results. nih.gov Lower binding energies and RMSD values suggest a more stable and favorable interaction. nih.govnih.gov These studies can help predict the antibacterial activity of novel derivatives before their synthesis. semanticscholar.orgmdpi.com

Table 3: Examples of Docking Study Results for Pleuromutilin Derivatives

| Compound/Derivative | Target | Key Interactions/Findings | Binding Free Energy (kcal/mol) | Source |

| Lefamulin and derivatives | S. aureus 50S ribosome (5Hl7) | Eight-membered ring binds to the active site; Hydroxyl groups form hydrogen bonds with G-2532; Ester carbonyl groups bind to C-2088. | Not specified | mdpi.com |

| Compound 9 | 50S ribosome | -9.7 | nih.gov | |

| Six synthesized compounds | 1XBP (23S rRNA) | Hydrogen bonds between hydroxyl group and G-2484, and between ester of side chain and G-2044. Cation–π interaction for compound 5b. | -11.90 to -13.42 | nih.gov |

| Compound 50 | 50S ribosome | Superior docking mode compared to other synthesized compounds. | -12.0 | semanticscholar.org |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of this compound and its analogues when interacting with the ribosome. umpr.ac.idresearchgate.net

Key Insights:

Stability of Interactions: MD simulations can assess the stability and rigidity of the ligand-protein complex over time in a simulated physiological environment. umpr.ac.id This is crucial for confirming the binding modes predicted by docking studies.

Flexibility and Adaptation: These simulations can reveal the flexibility of both the ligand and the binding site, showing how they might adapt to each other to form a stable complex. This dynamic view is essential as the ribosome is not a static entity.

Energy Landscapes: By exploring the potential energy surface, these methods can identify the most stable conformations of the drug molecule, both in its free state and when bound to the ribosome. kallipos.gr

While specific MD simulation studies solely focused on "this compound" were not prevalent in the initial search, the principles are widely applied to its derivatives and the broader class of pleuromutilin antibiotics to elucidate their mechanism of action. umpr.ac.id

In Vitro Biological Assays for Mechanistic Studies

In vitro biological assays are fundamental for characterizing the biological activity of this compound and its derivatives and for elucidating their mechanisms of action.

Cell-Based Assays Utilizing Bacterial and Mammalian Cell Lines (e.g., Raw264.7 cells)

Cell-based assays are critical for determining the antibacterial efficacy and potential immunomodulatory effects of pleuromutilin compounds.

Bacterial Cell Lines:

Antibacterial Activity: The primary in vitro assay for pleuromutilin derivatives is the determination of their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. nih.gov This is often done using broth microdilution methods according to standards from the Clinical and Laboratory Standards Institute (CLSI). nih.gov These assays have been used to evaluate derivatives against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Mammalian Cell Lines (Raw264.7):

Immunomodulatory Screening: The RAW264.7 macrophage-like cell line is extensively used as an in vitro model to screen for the immunomodulatory and anti-inflammatory properties of chemical compounds. researchgate.netnih.govprotocols.io These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response. biorxiv.org

Mechanism of Action: Researchers can then treat the stimulated cells with compounds like this compound derivatives to assess their ability to modulate this response. mdpi.com Key parameters measured include the production of inflammatory mediators such as nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β). researchgate.netmdpi.com These assays can help to understand if a compound has anti-inflammatory effects in addition to its antibacterial properties.

Table 4: Common In Vitro Assays for Pleuromutilin Derivatives

| Assay Type | Cell Line(s) | Purpose | Key Parameters Measured | Source(s) |

| Antibacterial Susceptibility | S. aureus, MRSA, S. epidermidis, E. coli | To determine antibacterial potency. | Minimum Inhibitory Concentration (MIC) | nih.govresearchgate.net |

| Immunomodulatory/Anti-inflammatory | RAW264.7 macrophages | To screen for anti-inflammatory activity. | Nitric Oxide (NO), TNF-α, IL-6, IL-1β | researchgate.netmdpi.com |

| Cytotoxicity | HepG2, HEK293 | To assess potential toxicity to human cells. | Cell Viability | mdpi.com |

Enzymatic Assays for Specific Target Proteins or Pathways (e.g., Cytochrome P450 Inhibition)

The evaluation of drug-drug interaction potential is a critical step in the development of new therapeutic agents. A key mechanism for such interactions is the inhibition of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. evotec.com In the context of mutilin derivatives, enzymatic assays are employed to determine their inhibitory effects on major CYP isoforms.

A study investigating the mutilin derivative, 14-O-[(4,6-diaminopyrimidine-2-yl)thioacetyl] mutilin (DPTM), characterized its potential for CYP450 inhibition using human liver microsomes (HLMs) and rat liver microsomes (RLMs). nih.gov The half-maximal inhibitory concentration (IC₅₀) values were determined using a cocktail method to assess the direct inhibitory capacity of DPTM against a panel of key CYP enzymes. nih.gov

The results indicated that DPTM exhibits a moderate inhibitory effect on CYP3A4 in human liver microsomes and CYP3A in rat liver microsomes. nih.gov Its inhibitory potential against other tested isoforms, including CYP1A2, CYP2D6, CYP2E1, and CYP2C9 in HLMs, was found to be weak. nih.gov These in vitro assays are crucial for predicting potential pharmacokinetic interactions if the compound were to be co-administered with other drugs metabolized by these enzymes. evotec.com

| CYP Isoform (Human) | IC₅₀ (μM) | CYP Isoform (Rat) | IC₅₀ (μM) |

|---|---|---|---|

| CYP3A4 | 8 ± 2 | CYP3A | 10 ± 2 |

| CYP1A2 | > 50 | CYP1A2 | > 50 |

| CYP2D6 | > 50 | CYP2D1 | > 50 |

| CYP2E1 | > 50 | CYP2E1 | > 50 |

| CYP2C9 | > 50 | CYP2C11 | > 50 |

Virulence Factor Quantification Assays (e.g., Hemolysis Assays, Cytokine Production)

Beyond direct antibacterial activity, advanced research methodologies investigate the ability of compounds like mutilin derivatives to neutralize bacterial virulence factors, which are crucial for pathogenesis. nih.gov Assays that quantify the inhibition of these factors provide a more comprehensive understanding of a compound's therapeutic potential.

For the mutilin derivative DPTM, its activity against α-hemolysin (Hla), a key virulence factor produced by Staphylococcus aureus, has been studied. The α-hemolysin toxin is known to form pores in host cell membranes, leading to cell lysis. A hemolysis assay, which measures the lysis of red blood cells, is a standard method to quantify the activity of this toxin. Research showed that DPTM, at sub-inhibitory concentrations, significantly inhibited the hemolysis of rabbit erythrocytes caused by methicillin-resistant S. aureus (MRSA). This indicates that the compound can neutralize the toxin's lytic activity. Furthermore, the study demonstrated that DPTM down-regulated the gene expression of Hla, suggesting an additional mechanism of action at the genetic level.

While studies on cytokine production specifically in response to this compound are not detailed, cytokine assays represent another important class of virulence factor quantification. These assays measure the levels of signaling molecules like interleukins (e.g., IL-6, IL-10) and tumor necrosis factor-alpha (TNF-α) produced by host immune cells in response to infection. nih.govnih.gov The ability of a compound to modulate the cytokine response can be critical in controlling the inflammation associated with bacterial infections. nih.gov

Genetic Engineering and Microbial Fermentation Techniques

The production of this compound and its precursors, such as pleuromutilin, relies on fermentation by fungal species. Modern genetic engineering and metabolic engineering techniques are being applied to these fungal hosts to improve production titers and create novel derivatives. researchgate.net These approaches involve the precise manipulation of the organism's genetic material to optimize metabolic pathways for enhanced biosynthesis. researchgate.net

Targeted Gene Deletion and Overexpression in Fungal Hosts

Targeted gene deletion and overexpression are powerful tools for rationally engineering microbial hosts. researchgate.netembopress.org By using technologies like CRISPR/Cas9, researchers can precisely remove genes that divert metabolic flux to competing pathways or overexpress genes that encode rate-limiting enzymes in the desired biosynthetic pathway. researchgate.netnih.gov

In the effort to enhance the production of pleuromutilin, the precursor to this compound, the filamentous fungus Aspergillus oryzae has been used as a heterologous host. researchgate.net Researchers performed targeted gene deletions to block competing metabolic pathways. For example, genes involved in ethanol fermentation were deleted to redirect the metabolic flux away from ethanol production and towards the synthesis of acetyl-CoA, a key building block for pleuromutilin. researchgate.net

Simultaneously, overexpression of specific genes is used to potentiate the biosynthetic pathway. nih.gov For the pleuromutilin pathway, this could involve upregulating the expression of genes within the pleuromutilin gene cluster itself or genes in precursor supply pathways. researchgate.net This dual strategy of deleting competing pathways while overexpressing desired ones is a cornerstone of modern metabolic engineering in fungal hosts. researchgate.netresearchgate.net

Metabolic Engineering for Enhanced Biosynthesis of this compound and Derivatives

Metabolic engineering encompasses a broader strategy of rewiring the host's metabolism to maximize the production of a target compound. nih.gov For this compound and its precursors, this involves optimizing the supply of the fundamental building block, acetyl-CoA. researchgate.net

| Engineering Strategy | Genetic Modification | Target Pathway | Outcome |

|---|---|---|---|

| Block Competing Pathway | Gene Deletion | Ethanol Fermentation | Increased metabolic flux towards acetyl-CoA |

| Enhance Precursor Supply | Gene Deletion & Overexpression | Cytoplasmic Acetyl-CoA Synthesis from Citrate | Increased cytoplasmic acetyl-CoA pool |

| Optimize Core Pathway | Pathway Modification | Mevalonate (B85504) Pathway | Enhanced conversion of precursors to pleuromutilin |

Emerging Research Frontiers and Future Directions for Mutilin 14 Acetate Research

Development of Novel Mutilin (B591076) 14-Acetate Analogs with Expanded Biological Spectrum

A primary objective in contemporary mutilin research is the creation of new analogs with a broader range of activity, particularly against challenging pathogens. This involves intricate modifications to the core mutilin structure to enhance potency, improve pharmacokinetic properties, and circumvent resistance mechanisms.

A significant hurdle for Mutilin 14-acetate and its derivatives has been their limited effectiveness against Gram-negative bacteria. portico.org This is largely due to the formidable outer membrane of these pathogens, which acts as a permeability barrier, and the presence of efflux pumps that actively expel the antibiotic from the cell. mdpi.com

Strategies to counter this challenge are centered on modifying the C-14 side chain of the mutilin scaffold. mdpi.com Research has shown that incorporating specific functional groups can enhance penetration and activity. For instance:

Thioether Linkages: The introduction of thioether substituents at the C-14 position has been a fruitful strategy, with some analogs showing substantially increased antibacterial potency. portico.org

Tertiary Amines and Positive Charges: Adding tertiary amine moieties or increasing the number of primary amines and positive charges within the side chain can lead to increased uptake and accumulation in Gram-negative bacteria. mdpi.com This approach aims to transform lipophilic, Gram-positive-only antibiotics into more broad-spectrum agents. mdpi.com

Heterocyclic Fragments: The incorporation of heterocyclic fragments, such as 1,3,4-thiadiazole (B1197879) or substituted benzoxazoles, into the side chain has yielded derivatives with potent activity against various bacterial strains. researchgate.netresearchgate.netsemanticscholar.org

| Modification Strategy | Target | Rationale | Example Analogs |

|---|---|---|---|

| Thioether side chains with cyclic tertiary amines | Gram-negative bacteria | Increased potency and potential for better penetration. | SB-268091 (a quinuclidine (B89598) derivative). portico.org |